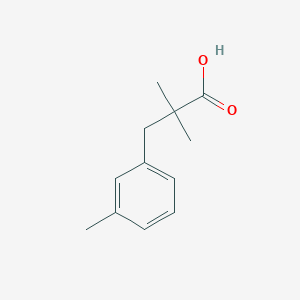
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid
Übersicht
Beschreibung
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid, also known by its CAS number 395643-91-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure
The molecular formula of this compound is . Its structure features a propanoic acid backbone with two methyl groups and a 3-methylphenyl substituent, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research and anti-inflammatory properties. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds related to this compound. For example:
- Inhibition Studies : A series of analogs derived from similar structures showed varying degrees of inhibition against colon cancer cell lines (HCT-116). Notably, some derivatives demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant anticancer activity .
- Mechanism of Action : The proposed mechanism involves modulation of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) signaling pathways. Compounds with structural similarities showed selective activity against cancer cells while sparing normal cells .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties:
- Experimental Models : In vivo studies using rat paw edema models indicated that certain derivatives exhibited more potent anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics.
| Compound | Structure | IC50 (mg/mL) | Activity |
|---|---|---|---|
| Compound 7a | Structure | 0.12 | High anticancer |
| Compound 7g | Structure | 0.12 | High anticancer |
| Compound 7d | Structure | 0.81 | Low anticancer |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Colon Cancer Treatment : A study synthesized various derivatives and tested their efficacy against HCT-116 cells. The results demonstrated that specific modifications could enhance potency and selectivity towards cancerous cells while minimizing effects on non-cancerous cells .
- Dual Mechanism Drugs : Research has indicated that compounds derived from this structure could serve as dual-target drugs that inhibit both cyclooxygenases and matrix metalloproteinases (MMPs), which are relevant in cancer progression and inflammation .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLAUYYZVFNQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















